molecular formula C21H28N6O3 B2435947 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1014005-02-7

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

Cat. No.: B2435947
CAS No.: 1014005-02-7
M. Wt: 412.494
InChI Key: RQCKGRAXIHWTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C21H28N6O3 and its molecular weight is 412.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including those similar in structure to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide, have been extensively explored. These compounds have been synthesized through reactions involving hydroxymethyl pyrazole derivatives, with their structures determined using techniques such as FT-IR, UV–visible spectroscopy, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. The studies demonstrate the compounds' potential for biological activity against breast cancer and microbes, highlighting their importance in medicinal chemistry (Titi et al., 2020).

Anticancer and Anti-5-lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, through a single-step condensation of carboxamide with aromatic aldehydes in the presence of iodine, offer insights into the design of new therapeutic agents. Their structure-activity relationships (SAR) were discussed, shedding light on their potential as anticancer agents (Rahmouni et al., 2016).

Topoisomerase IIα Inhibitory Activity and Cytotoxicity

The search for anticancer agents has led to the synthesis of novel pyrazole derivatives, evaluated for their topoisomerase IIα inhibitory activity and cytotoxicity against various cancer cell lines. These studies involve molecular docking to understand binding modes, highlighting the therapeutic potential of these compounds in cancer treatment (Alam et al., 2016).

Antimicrobial Activities

Research into heterocyclic compounds containing a sulfonamido moiety has shown significant antimicrobial properties, making them suitable for use as antibacterial agents. This research underscores the potential of such compounds in addressing bacterial infections and their role in the development of new antimicrobial agents (Azab et al., 2013).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3/c1-3-7-16-13-18(28)25-21(23-16)27-17(12-14(2)26-27)24-20(30)19(29)22-11-10-15-8-5-4-6-9-15/h8,12-13H,3-7,9-11H2,1-2H3,(H,22,29)(H,24,30)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCKGRAXIHWTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.